ACT-280778 - 1537197-53-7

ACT-280778

Catalog Number: EVT-257711
CAS Number: 1537197-53-7
Molecular Formula: C41H51N3O12
Molecular Weight: 777.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ACT-280778 is a potent L/T calcium channel blocker.
Source

The compound was developed by researchers at Actelion Pharmaceuticals and has been the subject of various studies focusing on its efficacy and safety profile in treating hypertension. Research articles and patents have documented its synthesis, pharmacological properties, and clinical applications.

Classification

ACT-280778 is classified under the following categories:

  • Chemical Class: Calcium channel blockers
  • Mechanism: Dual L- and T-type calcium channel inhibition
  • Pharmaceutical Use: Antihypertensive agent
Synthesis Analysis

Methods

The synthesis of ACT-280778 involves several key steps, primarily utilizing asymmetric copper-catalyzed hydroamination techniques. This method allows for the efficient formation of the benzimidazole structure that is critical for its activity as a calcium channel blocker.

Technical Details

  1. Starting Materials: The synthesis typically begins with aryl alkynes, which undergo hydroamination.
  2. Catalysis: Copper catalysts are employed to facilitate the reaction, enhancing selectivity and yield.
  3. Reagents: Specific reagents are used to ensure the formation of desired stereoisomers, crucial for the biological activity of the compound.

The detailed synthetic pathway has been described in various publications, emphasizing atom-efficient processes that minimize waste and enhance product yield .

Molecular Structure Analysis

Structure

ACT-280778 features a complex molecular structure that includes a benzimidazole core. The specific arrangement of functional groups contributes to its pharmacological properties.

Data

  • Molecular Formula: C₁₅H₁₅N₃O₂
  • Molecular Weight: Approximately 273.30 g/mol
  • Structural Characteristics: The compound's structure allows it to effectively bind to calcium channels, inhibiting their activity.
Chemical Reactions Analysis

Reactions

ACT-280778 undergoes various chemical reactions that are essential for its synthesis and functionality as a calcium channel blocker. Key reactions include:

  1. Hydroamination Reactions: These reactions are integral in forming the benzimidazole framework.
  2. Substitution Reactions: Modifications may occur at specific positions on the aromatic rings to optimize pharmacokinetic properties.

Technical Details

The reactions are typically monitored using chromatographic techniques to ensure purity and yield during synthesis .

Mechanism of Action

Process

ACT-280778 exerts its therapeutic effects primarily through the inhibition of L- and T-type calcium channels in vascular smooth muscle cells. By blocking these channels, it leads to:

  1. Vasodilation: Reducing vascular resistance and lowering blood pressure.
  2. Decreased Cardiac Contractility: Resulting in reduced cardiac workload.

Data

Clinical studies have demonstrated significant reductions in blood pressure among patients treated with ACT-280778 compared to placebo groups . The dual action on both L- and T-type channels enhances its efficacy in managing hypertension.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values suggest that ACT-280778 remains ionized at physiological pH, affecting its absorption and distribution.

Relevant analyses have been conducted to characterize these properties, ensuring that they meet pharmaceutical standards .

Applications

Scientific Uses

ACT-280778 is primarily researched for its application in treating essential hypertension. Clinical trials have highlighted its potential benefits over existing antihypertensive medications due to its unique mechanism of action and side effect profile.

Additionally, ongoing research is exploring its efficacy in other cardiovascular disorders, potentially expanding its therapeutic applications beyond hypertension .

Introduction to ACT-280778

Pharmacological Classification and Novelty

ACT-280778 represents a significant advancement in calcium channel blocker (CCB) pharmacology as a novel nondihydropyridine compound with dual L/T-type calcium channel blocking activity. Chemically identified as isobutyric acid (1R,2R,4R)-2-(2-{[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)-propyl]-methyl-amino}-ethyl)-5-phenyl-bicyclo[2.2.2]oct-5-en-2-yl ester (CAS: 1537197-53-7), this chiral bicyclic benzimidazole derivative exhibits a molecular weight of 777.87 g/mol and the formula C₄₁H₅₁N₃O₁₂ in its bis-maleate salt form [3] [8]. Its structural complexity confers distinct target selectivity compared to classical CCBs, particularly in its balanced inhibition of both L-type (Cav1.2) and T-type (Cav3.2) calcium channels—a pharmacological profile historically difficult to achieve without significant off-target effects [1] [4].

The compound's novelty resides in its corrected pharmacophore design that overcomes limitations of earlier dual blockers. Unlike mibefradil—the first clinically approved L/T-type blocker withdrawn due to dangerous CYP3A4 interactions—ACT-280778 was engineered with a benzimidazole core and optimized side chains to minimize metabolic interference while maintaining channel affinity [8]. Preclinical characterization demonstrated superior vascular selectivity over pure L-type blockers, potentially translating to reduced peripheral edema and reflex tachycardia, common limitations of dihydropyridine CCBs [4] [6]. This refined selectivity profile positions ACT-280778 as a strategic therapeutic tool for hypertension management, particularly in patients with comorbid renal or electrical conduction abnormalities where T-type modulation provides theoretical benefits [5] [7].

Table 1: Structural and Pharmacological Features of ACT-280778 Compared to Major CCB Classes

FeatureDihydropyridinesNon-DHP (Phenylalkylamine/Benzothiazepine)ACT-280778
Core StructureDihydropyridine ringPhenylalkylamine/benzothiazepineBenzimidazole-bicyclic scaffold
Primary TargetVascular L-channelsCardiac L-channelsDual L/T-type channels
Vascular SelectivityHighLowModerate-high
Cardiac EffectsMinimal (reflex tachycardia)Significant (SA/AV node inhibition)Minimal (no significant inotropy)
T-Type ActivityNegligibleNegligiblePotent inhibition
Metabolic Risk (CYP3A4)VariableModerateEngineered reduction

Historical Development of Dual L/T-Type Calcium Channel Blockers

The therapeutic targeting of voltage-gated calcium channels began in the 1960s with the serendipitous discovery of verapamil's coronary vasodilatory effects, leading to the first generation L-type selective blockers [2] [6]. By the 1980s, pharmacological understanding advanced to recognize channel diversity, with T-type channels (transient, low-voltage activated) identified in pacemaker tissues, vascular endothelium, and renal juxtaglomerular apparatus. This revelation prompted development of dual-channel inhibitors to simultaneously address vascular resistance (via L-blockade) and end-organ protection (via T-blockade) [2] [5].

Mibefradil emerged in 1997 as the pioneering dual blocker, demonstrating clinical advantages over pure L-type inhibitors: absence of negative inotropy, reduced peripheral edema, and potential cardiorenal protection. However, its market withdrawal within a year due to lethal pharmacokinetic interactions (CYP3A4 inhibition and P-glycoprotein interference) created a therapeutic void [8]. The subsequent decade witnessed rigorous structure-activity relationship (SAR) studies focusing on metabolic stability and channel subtype specificity. ACT-280778 arose from these efforts, specifically designed through rational drug optimization using a bicyclo[2.2.2]octene framework coupled to a methoxy-substituted benzimidazole moiety—structural elements conferring metabolic resistance while preserving dual-channel affinity [4] [8].

Synthetic routes to ACT-280778 involve multi-step sequences starting from bicyclo[2.2.2]octane precursors, with chiral resolution critical for obtaining the therapeutically active (1R,2R,4R) enantiomer. Key steps include Grignard-mediated phenyl addition, spiroketal formation, and final esterification with isobutyryl chloride, achieving diastereomeric purity >99% [8]. This synthesis underscores the pharmaceutical sophistication required to overcome historical limitations, positioning ACT-280778 as a second-generation dual channel blocker with optimized safety margins.

Table 2: Milestones in Dual L/T-Type Calcium Channel Blocker Development

Time PeriodDevelopment MilestoneClinical Impact
1960s-1970sDiscovery of verapamil, nifedipine, diltiazemEstablished L-blockade as antihypertensive strategy
1980sIdentification of T-type channels in cardiovascular tissuesRecognized therapeutic potential beyond L-blockade
1997Mibefradil approval (first dual blocker)Demonstrated superior hemodynamic profile
1998Mibefradil withdrawal (CYP3A4 interactions)Highlighted metabolic safety imperative
2000sSAR optimization of benzimidazole derivativesAddressed metabolic liabilities
2014Phase I trials of ACT-280778Confirmed tolerability and PK profile in humans
2015Phase IIa proof-of-concept in hypertensionTested efficacy rationale for dual blockade

Rationale for Targeting L- and T-Type Calcium Channels

The compelling pharmacological rationale for dual L/T-type blockade originates from the complementary pathophysiological roles of these channels in cardiovascular regulation. L-type (Cav1.2) channels predominantly mediate vascular smooth muscle contraction and myocardial excitation-contraction coupling, making them prime targets for afterload reduction in hypertension. However, exclusive L-blockade triggers compensatory neurohormonal activation and lacks organ-protective effects [2] [5]. Conversely, T-type (Cav3.1/Cav3.2) channels regulate pacemaker activity, aldosterone synthesis, and glomerular hemodynamics—functions increasingly implicated in hypertension-mediated end-organ damage [5] [6].

ACT-280778's dual mechanism enables multifaceted blood pressure control: L-blockade induces vasodilation, reducing peripheral resistance, while T-blockade suppresses aldosterone production in adrenal glomerulosa cells and modulates renal afferent arteriolar tone. This combined action potentially addresses both systemic hypertension and its renal complications more comprehensively than selective L-blockers [5] [7]. Notably, T-type channels exhibit heightened expression in spontaneously hypertensive rats' vasculature and human hypertensive nephropathy, suggesting enhanced pathological significance in disease states [2] [6].

Electrophysiological evidence indicates that T-blockade may confer rhythm stabilization benefits absent in dihydropyridines. ACT-280778's modest PR-interval prolongation in clinical trials (6.5 ms increase versus placebo) without causing pathological AV block demonstrates its favorable nodal modulation—a property potentially beneficial in hypertensive patients with atrial arrhythmia susceptibility [7]. Furthermore, unlike pure L-blockers that reduce glomerular filtration pressure, T-channel inhibition in renal afferent arterioles may preserve glomerular function while reducing proteinuria, offering nephroprotective advantages [5].

The cerebrovascular implications of dual blockade provide additional rationale. Both channel types regulate cerebral artery tone and neuronal calcium homeostasis. Preclinical data suggest T-blockade mitigates cerebral ischemia-reperfusion injury and attenuates neurovascular remodeling in chronic hypertension—effects potentially translatable to stroke prevention and cognitive preservation, though unverified in ACT-280778's clinical development [2] [6].

Table 3: Target-Specific Mechanisms and Clinical Correlates of ACT-280778

Target ChannelPrimary Tissue ExpressionPhysiological FunctionsTherapeutic Outcomes
L-type (Cav1.2)Vascular smooth muscle, CardiomyocytesVasoconstriction, Cardiac contractionAfterload reduction, Blood pressure lowering
T-type (Cav3.2)Adrenal glomerulosa, Renal afferent arterioles, SA nodeAldosterone synthesis, Glomerular filtration, Pacemaker activityRenoprotection, Neurohumoral modulation, Heart rate stabilization
T-type (Cav3.1)Vascular endothelium, NeuronsEndothelial function, Neuronal excitabilityVasomotor regulation, Potential neuroprotection

Properties

CAS Number

1537197-53-7

Product Name

ACT-280778

IUPAC Name

(1R,2R,4R)-2-(2-((3-(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)propyl)(methyl)amino)ethyl)-5-phenylbicyclo[2.2.2]oct-5-en-2-yl Isobutyrate bis-maleate

Molecular Formula

C41H51N3O12

Molecular Weight

777.87

InChI

InChI=1S/C33H43N3O4.2C4H4O4/c1-22(2)32(37)40-33(21-24-13-14-25(33)20-26(24)23-10-7-6-8-11-23)17-19-36(3)18-9-12-29-34-30-27(38-4)15-16-28(39-5)31(30)35-29;2*5-3(6)1-2-4(7)8/h6-8,10-11,15-16,20,22,24-25H,9,12-14,17-19,21H2,1-5H3,(H,34,35);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t24-,25-,33+;;/m1../s1

InChI Key

XCOMDWDKJAXYDF-YCAFZAMQSA-N

SMILES

O=C(O)/C=C\C(O)=O.O=C(O)/C=C\C(O)=O.CC(C)C(O[C@]1(CCN(CCCC2=NC3=C(OC)C=CC(OC)=C3N2)C)[C@@](CC4)([H])C=C(C5=CC=CC=C5)[C@@]4([H])C1)=O

Solubility

Soluble in DMSO

Synonyms

ACT280778; ACT-280778; ACT 280778

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.